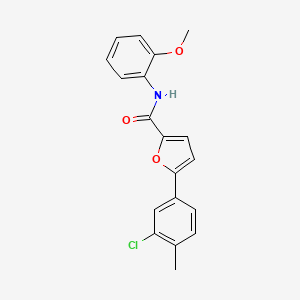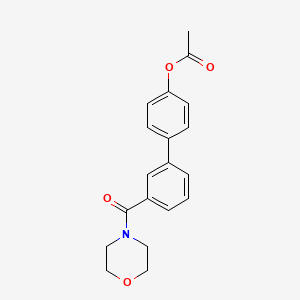
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide, also known as CMF-019, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of furan-based compounds and has been extensively studied for its biological properties.
Wirkmechanismus
The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which play a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer effects. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide. One possible direction is to investigate the potential use of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to study the safety and efficacy of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxyphenylacetic acid, followed by cyclization with furan-2-carboxylic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential use in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEPRNYLPYLACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)




![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)